![molecular formula C11H18N4O3S B6445371 N-{1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2640892-02-8](/img/structure/B6445371.png)
N-{1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Oxadiazole is an aromatic heterocycle with a –N=C=O- linkage. It contains one oxygen and two nitrogen atoms in a five-membered ring . This scaffold is present in many marketed drugs, such as Raltegravir, Tiodazosin, Nesapidil, and Zibotentan .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives often involves the reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) followed by a copper-catalyzed coupling with aryl iodides .Molecular Structure Analysis
In IR spectra, compounds containing the 1,3,4-oxadiazole scaffold often show an absorption band at 2934.96–2920.80 cm −1 which is assigned to an alkyl stretch (–CH 2 –), and the 1444–1580 cm −1 absorption assigned to aromatic C=C stretching .Chemical Reactions Analysis
The reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) followed in situ by a copper-catalyzed coupling with aryl iodides provides 2,5-disubstituted 1,3,4-oxadiazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives can vary widely depending on the specific substituents. For example, some derivatives have been reported to have a melting point of 133–135 °C .Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-oxadiazole derivatives, have been found to exhibit a broad spectrum of biological effects, including antifungal , antibacterial , and anticancer activities .
Mode of Action
It’s known that 1,3,4-oxadiazole derivatives interact with their targets to exert their biological effects . The interaction usually involves binding to a specific site on the target, leading to a change in its function.
Biochemical Pathways
Based on the biological activities of similar compounds, it can be inferred that the compound may affect various biochemical pathways related to fungal, bacterial, and cancer cell growth .
Pharmacokinetics
In silico results indicated that similar compounds agree to the lipinski rules of five and theoretically, the designed compounds were presenting a positive oral bioavailability .
Result of Action
Similar compounds have shown significant activity against various types of cells, including fungal, bacterial, and cancer cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-(1,3,4-oxadiazol-2-ylmethyl)piperidin-3-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S/c16-19(17,10-3-4-10)14-9-2-1-5-15(6-9)7-11-13-12-8-18-11/h8-10,14H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDBOQZPDVHGIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NN=CO2)NS(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.